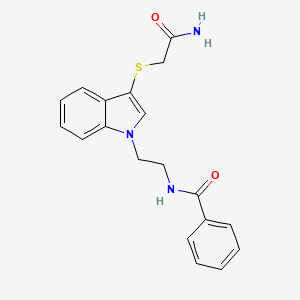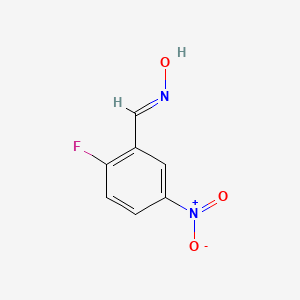
2-amino-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-methylbenzyl)benzamide is a compound with the molecular formula C15H16N2O . It is a substituted aniline .
Synthesis Analysis
The synthesis of benzamides, including 2-amino-N-(4-methylbenzyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A versatile approach for the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst has also been reported .Molecular Structure Analysis
The compound has a molecular weight of 240.30 g/mol . The InChI string is InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna 2 1 .Chemical Reactions Analysis
The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.30 g/mol . It has a XLogP3 of 2.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass is 240.126263138 g/mol .Scientific Research Applications
Antimicrobial Agents
2-Aminobenzamide derivatives, including “2-amino-N-(4-methylbenzyl)benzamide”, have been synthesized and evaluated as antimicrobial agents . These compounds have been tested against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungal strains like Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. Some of these compounds have shown excellent antifungal activity, more potent than standard Clotrimazole, and moderate to good antibacterial activity against most of the other strains of bacteria and fungi .
Antioxidant Activity
Novel benzamide compounds, including “2-amino-N-(4-methylbenzyl)benzamide”, have been synthesized and their antioxidant activity has been determined . The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of these synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The same novel benzamide compounds were also tested for their antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . The results were compared with two control drugs, and some of the compounds showed promising antibacterial activity .
Drug Discovery
Amide compounds, including “2-amino-N-(4-methylbenzyl)benzamide”, have been used in drug discovery . These compounds have been found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules .
Synthesis of Building Blocks for Drug Candidates
“2-amino-N-(4-methylbenzyl)benzamide” is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
properties
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZYEBMQJFSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)
methanone](/img/structure/B2852354.png)



![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)

![1-[(4-Fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2852365.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852366.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2852372.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2852374.png)
![(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2852375.png)